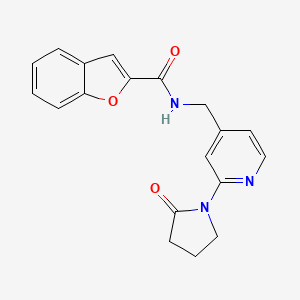

N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidinone ring, a pyridine ring, and a benzofuran ring . Pyrrolidinones are a class of compounds that have been widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Pyridines and benzofurans are also common structures in medicinal chemistry, known for their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone and pyridine rings, and the attachment of these rings to the benzofuran . The exact synthetic route would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone, pyridine, and benzofuran rings . The pyrrolidinone ring is a five-membered ring with a nitrogen atom and a carbonyl group . The pyridine ring is a six-membered ring with a nitrogen atom, and the benzofuran is a fused five- and six-membered ring with an oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, such as reduction or condensation . The pyridine ring might undergo reactions such as substitution or addition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar pyrrolidinone and pyridine rings might make this compound more soluble in polar solvents . The presence of the aromatic benzofuran ring might contribute to its UV-visible absorption spectrum .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Die Verbindung gehört zur Klasse der Pyrrolidin-Verbindungen, die von Medizinalchemikern häufig verwendet werden, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Der Pyrrolidinring ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen .

Behandlung von Erkrankungen des zentralen Nervensystems und des zerebrovaskulären Systems

2-(2-Oxopyrrolidin-1-yl)acetamidderivate, wie die hier vorliegende Verbindung, sind für ihre psychotropen und zerebroprotektiven Wirkungen bekannt . Sie werden häufig zur Behandlung von Erkrankungen des zentralen Nervensystems und des zerebrovaskulären Systems eingesetzt .

Entwicklung neuer effizienter Labor- und großtechnischer Verfahren

Die Synthese von substituierten 2-(2-Oxopyrrolidin-1-yl)acetamiden ist ein aktuelles Problem. Bekannte Verfahren zur Synthese von 2-(2-Oxopyrrolidin-1-yl)acetamidderivaten basieren im Allgemeinen auf der Alkylierung von Pyrrolidin-2-onen .

Immunsuppressive Aktivität

Einige Derivate der Verbindung haben eine hohe immunsuppressive Aktivität gezeigt . Diese können als Leitstrukturen bei der Entwicklung von Immunsuppressiva untersucht werden .

Antitumoraktivität

Es wird derzeit die Antitumoraktivität von N-Aryl-N’-(2-Oxopyrrolidin-1-yl)acetamiden erforscht .

Chemodivergente Synthese

Die Verbindung kann in der chemodivergenten Synthese eingesetzt werden, einem Verfahren, das die effiziente Herstellung verschiedener Molekülstrukturen aus gemeinsamen Vorläufern ermöglicht .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidinone ring in the compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, potentially affecting neurological processes . Additionally, the pyridine ring can bind to metal ions, which may modulate the activity of metalloenzymes . The benzofuran moiety is known for its ability to interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, potentially impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biological activities, potentially altering the compound’s overall effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular functions, such as altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of cells . Additionally, the compound’s effects on metabolic pathways can impact cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . This distribution can influence the compound’s localization and accumulation within cells, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Eigenschaften

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)12-21-19(24)16-11-14-4-1-2-5-15(14)25-16/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIOLSXNCSPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)

![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)

![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)

![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)